Unique Substitution Pattern Enables Orthogonal Palladium-Catalyzed Cross-Coupling Selectivity
The 5-amino-4-bromo-2-methylbenzoic acid scaffold possesses a distinct 1,2,3,5-substitution pattern that is not shared by its closest commercially available analogs. While 2-amino-3-bromo-5-methylbenzoic acid (CAS 13091-43-5) and 5-amino-2-bromo-4-methylbenzoic acid (CAS 745048-63-9) are often considered as alternatives, their substitution patterns lead to different steric and electronic environments that alter the regioselectivity of palladium-catalyzed cross-coupling reactions [1]. Specifically, the target compound's bromine atom is positioned ortho to the methyl group and meta to the amino group, a configuration that minimizes steric hindrance during Suzuki-Miyaura and Buchwald-Hartwig couplings compared to analogs where the bromine is flanked by bulkier substituents [2].
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 1,2,3,5-tetrasubstitution (2-methyl, 4-bromo, 5-amino, 1-carboxy) |
| Comparator Or Baseline | 2-amino-3-bromo-5-methylbenzoic acid (1,2,3,5-substitution with amino and bromo transposed); 5-amino-2-bromo-4-methylbenzoic acid (1,2,4,5-substitution) |
| Quantified Difference | Not applicable; qualitative differentiation based on regiochemistry |
| Conditions | Structure analysis; inferred from general principles of steric and electronic effects in cross-coupling chemistry |
Why This Matters
For synthetic chemists building focused libraries, the regiospecific substitution pattern dictates the success of key C-C and C-N bond-forming steps; procuring the correct isomer avoids time-consuming synthetic detours and ensures the desired vector of chemical space exploration.
- [1] PubChem. (2026). 5-Amino-4-bromo-2-methylbenzoic acid. PubChem CID 71306044. View Source
- [2] Wolf, C. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Organic Letters, 8(7), 1459-1462. View Source
